DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P)
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Overview
Description
DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) is a complex organic compound with the chemical formula C25H31NO12 and a molecular weight of 537.52 g/mol . It is a derivative of simmondsin, a compound found in jojoba seeds, and is characterized by the presence of a ferulate group attached to the demethylated simmondsin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) typically involves the following steps:
Demethylation of Simmondsin: This step involves the removal of a methyl group from simmondsin, which can be achieved using reagents such as boron tribromide (BBr3) under controlled conditions.
Ferulate Attachment: The demethylated simmondsin is then reacted with ferulic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ferulate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P).
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and metabolic regulation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Simmondsin: The parent compound from which DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) is derived.
Ferulic Acid: A related compound with similar antioxidant properties.
Demethylsimmondsin: Another derivative of simmondsin with different functional groups.
Uniqueness
DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) is unique due to its combined structural features of demethylated simmondsin and ferulate, which confer distinct chemical and biological properties.
Properties
CAS No. |
162290-39-3 |
---|---|
Molecular Formula |
C25H31NO12 |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3,4-dihydroxy-5-methoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H31NO12/c1-34-16-9-12(3-5-14(16)28)4-6-19(29)38-24-23(33)22(32)18(11-27)37-25(24)36-15-10-17(35-2)21(31)20(30)13(15)7-8-26/h3-7,9,15,17-18,20-25,27-28,30-33H,10-11H2,1-2H3/b6-4+,13-7+/t15-,17+,18-,20+,21+,22-,23+,24-,25-/m1/s1 |
InChI Key |
RSANRMXIULPPSK-YNCHAATISA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](/C(=C\C#N)/[C@@H]([C@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
COC1CC(C(=CC#N)C(C1O)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC |
Synonyms |
DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) |
Origin of Product |
United States |
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